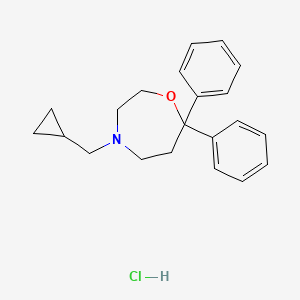

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride

Description

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride is a nitrogen- and oxygen-containing heterocyclic compound characterized by a seven-membered oxazepane ring substituted with a cyclopropylmethyl group at the 4-position and two phenyl groups at the 7-positions. Its molecular formula is C24H26ClNO (molecular weight: 379.92 g/mol) .

Properties

IUPAC Name |

4-(cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO.ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)13-14-22(15-16-23-21)17-18-11-12-18;/h1-10,18H,11-17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFSULKOOQBBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(OCC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride (CAS No. 60163-06-6) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H26ClNO

- Molecular Weight : 343.89 g/mol

- CAS Number : 60163-06-6

The compound's biological activity is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that it may modulate the activity of certain G-protein coupled receptors (GPCRs), which play a crucial role in numerous physiological processes.

Key Mechanisms:

- Receptor Modulation : It has been shown to influence the activity of EP2 and EP4 receptors, which are involved in inflammatory responses and pain modulation .

- Neuronal Activity : Studies suggest that related compounds exhibit significant effects on neuronal excitability, potentially reducing hyperexcitability in neuronal tissues .

Antinociceptive Effects

Recent studies have demonstrated that derivatives of this compound exhibit potent antinociceptive effects in rodent models. For instance:

- Compound 7a , a related structure, showed robust antinociceptive activity with an effective dose (ED50) ranging from 0.20 to 0.30 mg/kg when administered intraperitoneally (i.p.) .

Selectivity and Potency

The compound's selectivity for specific receptor subtypes is critical for its therapeutic potential:

- It exhibited high selectivity for the kappa-opioid receptor (KOR) with an inhibition constant () of 3.9 nM, indicating strong binding affinity .

Case Studies

Several studies have investigated the biological activity of compounds related to 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride:

Pharmacological Applications

The biological activities suggest potential applications in treating conditions such as:

- Chronic pain management

- Neurological disorders characterized by hyperexcitability

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights : The cyclopropylmethyl group’s rigidity and small size may enhance the compound’s ability to penetrate lipid membranes compared to bulkier substituents like benzyl .

- Data Gaps: No direct pharmacological or kinetic data (e.g., IC50, bioavailability) are available for the target compound, limiting functional comparisons.

- Synthetic Challenges : highlights the complexity of synthesizing cyclopropylmethyl-containing heterocycles, requiring multi-step protocols and stereochemical control .

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of precursors such as cyclopropylmethylamine and diphenyl-substituted epoxides or halohydrins under basic conditions. Key variables to optimize include:

- Temperature : Elevated temperatures (80–100°C) enhance ring formation but may risk decomposition.

- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization .

- Salt Formation : Post-synthesis treatment with HCl in anhydrous ethanol ensures high-purity hydrochloride salt formation. Yield improvements (from ~45% to 65%) are achievable via iterative solvent screening (e.g., THF vs. DCM) and controlled stoichiometry of cyclopropylmethylamine .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to confirm cyclopropylmethyl and diphenyl substituents. For example, cyclopropyl protons appear as a multiplet at δ 0.5–1.5 ppm, while aromatic protons from diphenyl groups resonate at δ 7.2–7.6 ppm .

- X-ray Crystallography : Resolves stereochemistry of the oxazepane ring and substituent orientations.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to quantify impurities (<1% threshold).

- Stability Protocols : Store under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Monitor via periodic TLC or FT-IR for oxidation/hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

Methodological Answer: Discrepancies often arise from assay conditions. Mitigate via:

- Standardized Assay Buffers : Control pH (7.4), ionic strength, and co-solvents (e.g., DMSO ≤0.1%).

- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.

- Structural Analogs : Compare with 7-cyclopropyl-1,4-oxazepane derivatives to isolate substituent-specific effects (e.g., diphenyl groups may enhance hydrophobic binding ).

Q. What strategies are effective for identifying the compound’s pharmacological targets?

Methodological Answer:

- In Silico Screening : Molecular docking against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets.

- Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin receptors).

- Proteomics : SILAC-based affinity pulldowns to identify interacting proteins in cell lysates .

Q. How does stereochemistry at the cyclopropylmethyl group influence reactivity and bioactivity?

Methodological Answer:

- Synthesis of Enantiomers : Use chiral catalysts (e.g., BINAP-Ru complexes) to prepare (R)- and (S)-isomers.

- Comparative Assays : Test enantiomers in parallel for differences in:

Q. What computational methods are suitable for modeling degradation pathways under physiological conditions?

Methodological Answer:

- DFT Calculations : Predict hydrolytic cleavage sites (e.g., oxazepane ring opening at acidic pH).

- MD Simulations : Simulate interaction with aqueous environments to identify vulnerable bonds.

- LC-MS/MS : Validate predicted degradation products (e.g., diphenyl ketones) via accelerated stability testing .

Q. How can researchers design experiments to compare this compound with marine-derived alkaloids (e.g., sponge terpenes)?

Methodological Answer:

- Structural Motif Analysis : Overlay 3D structures to compare cyclopropyl/diphenyl motifs with marine alkaloid scaffolds (e.g., L. magnifica terpenes).

- Bioactivity Panels : Test both compound classes in cytotoxicity (MTT assay) and antimicrobial (MIC) screens.

- SAR Studies : Systematically replace substituents to mimic marine compound features (e.g., bromine substitution as in S. siphonella analogs ).

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- PK/PD Modeling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations.

- Metabolite Profiling : LC-HRMS to detect active/inactive metabolites.

- Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance brain or tumor penetration .

Q. How can fluorinated analogs (e.g., 4,4-difluoroazepane derivatives) inform SAR for this compound?

Methodological Answer:

- Synthetic Fluorination : Introduce fluorine at the cyclopropylmethyl group via electrophilic fluorination.

- Comparative Studies : Assess:

- Electron-Withdrawing Effects : Fluorine’s impact on ring basicity and H-bonding.

- Metabolic Resistance : Fluorine reduces CYP-mediated oxidation, improving half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.